An In-Depth Technical Guide to N-butyl-6-chloropyrimidin-4-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-butyl-6-chloropyrimidin-4-amine: Properties, Synthesis, and Applications
Introduction
N-butyl-6-chloropyrimidin-4-amine is a substituted pyrimidine that serves as a crucial building block in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents.[1] This guide provides a comprehensive technical overview of N-butyl-6-chloropyrimidin-4-amine, detailing its chemical and physical properties, a validated synthetic protocol, characteristic reactivity, spectroscopic profile, and its utility for researchers, scientists, and drug development professionals. The strategic placement of the n-butyl group and a reactive chlorine atom makes this molecule a versatile intermediate for creating libraries of compounds with diverse biological activities.[1][2]
Chemical Identity and Core Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. N-butyl-6-chloropyrimidin-4-amine is identified by the CAS Number 26423-00-7.[3] Its fundamental properties are summarized below.
Visualizing the Core Structure
The structure consists of a pyrimidine ring substituted at the C4 position with an n-butylamine group and at the C6 position with a chlorine atom.
Caption: Chemical Structure of N-butyl-6-chloropyrimidin-4-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 26423-00-7 | [3] |
| Molecular Formula | C₈H₁₂ClN₃ | [3] |
| Molecular Weight | 185.65 g/mol | PubChem |
| IUPAC Name | N-butyl-6-chloropyrimidin-4-amine | [3] |
| Appearance | Typically a solid | Inferred from related compounds |
| Boiling Point | ~351.7°C at 760 mmHg (Predicted) | [4][5] |
| Storage | Store at 2-8°C in a dry, sealed place | [4][5] |
Synthesis and Reaction Mechanism
The most direct and widely employed method for synthesizing N-butyl-6-chloropyrimidin-4-amine is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms in the starting material, 4,6-dichloropyrimidine.
Causality of the Synthetic Route
The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, making the carbon atoms at the C4 and C6 positions electrophilic and thus highly susceptible to attack by nucleophiles.[6] The reaction with n-butylamine, a primary amine, proceeds readily. The choice of a base, such as potassium carbonate (K₂CO₃), is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[6] DMF is an ideal solvent as it is polar aprotic, effectively solvating the cationic species and facilitating the reaction.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of N-butyl-6-chloropyrimidin-4-amine.
Detailed Experimental Protocol: SₙAr Synthesis
This protocol is adapted from established procedures for the mono-amination of dichloropyrimidines.[6][7]
-
Preparation : To a solution of 4,6-dichloropyrimidine (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.5 mmol).
-
Reactant Addition : Add n-butylamine (1.1 to 2.2 mmol) to the stirred solution. Using a slight excess of the amine can drive the reaction to completion.
-
Reaction : Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 4,6-dichloropyrimidine spot is consumed.
-
Workup : Upon completion, cool the reaction mixture to room temperature and pour it into cold water (50 mL).
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation : Filter the mixture and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-butyl-6-chloropyrimidin-4-amine.
Chemical Reactivity and Strategic Utility
The primary value of N-butyl-6-chloropyrimidin-4-amine in synthetic chemistry lies in the reactivity of the remaining chlorine atom at the C6 position. This site serves as a handle for further molecular elaboration.
-
Further Nucleophilic Substitution : The C6-chloro group can be displaced by a second, different nucleophile (e.g., another amine, an alcohol, or a thiol). This allows for the synthesis of unsymmetrically substituted 4,6-diaminopyrimidines, which are common scaffolds in kinase inhibitors.[1][6]
-
Palladium-Catalyzed Cross-Coupling : The C-Cl bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6] This enables the formation of C-C or C-N bonds, attaching aryl, heteroaryl, or alkyl groups to the pyrimidine core, thereby accessing a vast chemical space for drug discovery.[2]
Visualizing its Role as an Intermediate
Caption: Strategic utility of N-butyl-6-chloropyrimidin-4-amine in synthesis.
Spectroscopic Profile
Characterization of N-butyl-6-chloropyrimidin-4-amine is routinely performed using standard spectroscopic techniques. The following data are predictive, based on the known effects of its constituent functional groups.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Pyrimidine C2-H (singlet) | δ 8.0 - 8.5 ppm |
| Pyrimidine C5-H (singlet) | δ 6.0 - 6.5 ppm | |
| N-H (broad singlet) | δ 5.0 - 7.0 ppm (variable) | |
| N-CH₂ - (triplet or multiplet) | δ 3.2 - 3.6 ppm | |
| -CH₂-CH₂ -CH₂- (multiplet) | δ 1.4 - 1.7 ppm | |
| -CH₂-CH₂ -CH₃ (multiplet) | δ 1.2 - 1.5 ppm | |
| -CH₃ (triplet) | δ 0.8 - 1.0 ppm | |
| ¹³C NMR | Pyrimidine C4, C6 (quaternary) | δ 160 - 165 ppm |
| Pyrimidine C2 | δ 155 - 160 ppm | |
| Pyrimidine C5 | δ 100 - 110 ppm | |
| Butyl carbons | δ 13 - 45 ppm | |
| FT-IR | N-H stretch (secondary amine) | 3300 - 3500 cm⁻¹ (sharp, medium) |
| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ | |
| C=N, C=C stretch (aromatic) | 1550 - 1650 cm⁻¹ | |
| C-Cl stretch | 600 - 800 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 185 |
| Isotope Peak [M+2]⁺ | m/z = 187 (approx. 1/3 intensity of M⁺ due to ³⁷Cl)[10] | |
| Base Peak | Fragmentation via alpha-cleavage of the butyl group is likely. |
Safety and Handling
As with all chlorinated heterocyclic compounds and amines, proper safety precautions are mandatory. Information should be sourced from a current Safety Data Sheet (SDS) before handling.
-
General Handling : Work in a well-ventilated area or under a chemical fume hood.[11] Avoid generating dust. Do not get in eyes, on skin, or on clothing.[11][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[11]
-
Hazards : The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store at recommended temperatures (2-8°C) to maintain quality.[4][5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
N-butyl-6-chloropyrimidin-4-amine is a high-value synthetic intermediate whose chemical properties are defined by the interplay between the electron-deficient pyrimidine core, a solubilizing n-butyl group, and a strategically placed, reactive chlorine atom. Its straightforward synthesis via SₙAr and the versatile reactivity of the C6-chloro position make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively leverage this molecule in the design and development of novel therapeutic agents.
References
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PubChem. N-Butyl-6-chloropyrimidin-4-amine. National Center for Biotechnology Information. [Link]
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Ivanova, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5729. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]
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University of Wisconsin. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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Wang, T., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link]
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Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
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